molecular formula C20H23N7Na2O6 B1489619 5-Methyltetrahydrofolic acid disodium salt CAS No. 68792-52-9

5-Methyltetrahydrofolic acid disodium salt

Cat. No.: B1489619
CAS No.: 68792-52-9
M. Wt: 503.4 g/mol
InChI Key: KKIWVYLOTHCGRV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyltetrahydrofolic acid disodium salt is a useful research compound. Its molecular formula is C20H23N7Na2O6 and its molecular weight is 503.4 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

5-Methyltetrahydrofolic acid disodium salt acts as both a cofactor and a substrate in the regeneration of methionine from homocysteine through the action of 5-methyltetrahydrofolic acid-homocysteine S-methyltransferase . This enzyme catalyzes the transfer of a methyl group from this compound to homocysteine, converting it into methionine, an essential amino acid . This reaction is crucial for maintaining the methylation cycle, which is involved in numerous biochemical processes, including DNA methylation and protein synthesis .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It influences cell function by participating in the synthesis of nucleotides, which are the building blocks of DNA and RNA . This compound also affects cell signaling pathways and gene expression by providing methyl groups for methylation reactions . Additionally, this compound plays a role in cellular metabolism by acting as a coenzyme in the one-carbon metabolism pathway, which is essential for the synthesis of purines and thymidylate .

Molecular Mechanism

The primary mechanism of action of this compound is through the donation of its methyl group in various methylation reactions . In the conversion of homocysteine to methionine, the methyl group from this compound is transferred to homocysteine, regenerating methionine . This process is facilitated by the enzyme 5-methyltetrahydrofolic acid-homocysteine S-methyltransferase . The regenerated methionine can then be used for protein synthesis or further converted into S-adenosylmethionine, a universal methyl donor involved in numerous methylation reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . This compound is stable at room temperature but should be stored at -20°C to maintain its potency . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models . These effects include maintaining DNA synthesis and repair, supporting cell division, and regulating gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low to moderate doses, this compound supports normal cellular function and development . At high doses, it can lead to toxic or adverse effects, including disruptions in cellular metabolism and potential oxidative stress . Studies have shown that there is a threshold effect, where the benefits of this compound are maximized at optimal doses, but adverse effects occur at higher concentrations .

Metabolic Pathways

This compound is involved in the one-carbon metabolism pathway, where it acts as a cofactor and methyl donor . This pathway is essential for the synthesis of nucleotides and amino acids, as well as for the methylation of DNA, proteins, and lipids . The compound interacts with enzymes such as methylenetetrahydrofolate reductase and 5-methyltetrahydrofolic acid-homocysteine S-methyltransferase, which facilitate the transfer of methyl groups and the regeneration of methionine from homocysteine .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These include folate receptors and reduced folate carriers, which facilitate the uptake and distribution of the compound to various cellular compartments . The bioavailability of this compound is comparable to other forms of folate, ensuring its effective utilization in biochemical processes .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by its localization, as it participates in different biochemical reactions depending on its subcellular environment . Targeting signals and post-translational modifications may direct this compound to specific organelles, where it can exert its effects on DNA synthesis, repair, and methylation .

Properties

IUPAC Name

disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O6.2Na/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;;/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIWVYLOTHCGRV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7Na2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046814
Record name Disodium 5-methyltetrahydrofolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68792-52-9
Record name Disodium 5-methyltetrahydrofolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.